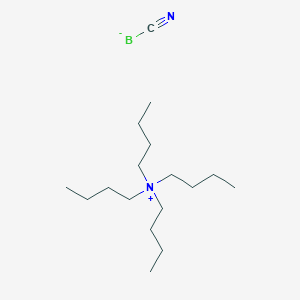
4-tert-Butyl-1-chloro-2-nitrobenzène
Vue d'ensemble
Description
4-tert-Butyl-1-chloro-2-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2 . It is used in various chemical reactions and has several physical and chemical properties that make it significant in the field of organic chemistry .
Synthesis Analysis
The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene can be achieved by taking chlorobenzene and chloro-2-methylpropane as raw materials to react under the catalysis of complex acid HAlCl4 . Another method involves the oxidative nucleophilic alkoxylation of nitrobenzenes .Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-1-chloro-2-nitrobenzene consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 168.0705781 g/mol .Chemical Reactions Analysis
4-tert-Butyl-1-chloro-2-nitrobenzene can undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-tert-Butyl-1-chloro-2-nitrobenzene include a molecular weight of 168.66 g/mol and an XLogP3 of 4.3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .Applications De Recherche Scientifique
Hydrodéchloration catalytique
Ce composé a été utilisé dans des procédés d'hydrodéchloration catalytique (HDC), qui constituent des moyens innovants de transformer les flux de déchets chlorés en produits recyclables. L'hydrodéhalogénation du 4-tert-butyl-1-chloro-2-nitrobenzène sur catalyseur au nickel de Raney a été étudiée à cette fin .
Synthèse organique
Le composé est probablement utilisé dans diverses réactions de synthèse organique en raison de ses groupes fonctionnels. Par exemple, les halogénoalcanes benzyliques comme ce composé peuvent subir des réactions SN1 ou SN2, qui sont courantes en chimie organique pour créer de nouvelles molécules .
Études analytiques
Il peut également être utilisé dans des études analytiques, où ses propriétés telles que la RMN, la HPLC, la LC-MS et l'UPLC sont analysées pour comprendre son comportement et ses mécanismes réactionnels .
Mécanisme D'action
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and proteins within the body, altering their function .
Mode of Action
The mode of action of 4-tert-Butyl-1-chloro-2-nitrobenzene involves several chemical reactions. One of the key reactions is the nucleophilic substitution at the benzylic position . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide . The compound can also undergo electrophilic aromatic substitution .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including oxidative nucleophilic aromatic substitution .
Pharmacokinetics
Nitrobenzene compounds are generally absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
Nitrobenzene compounds can cause a variety of effects, including oxidative stress, dna damage, and enzyme inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-1-chloro-2-nitrobenzene. For instance, the compound is a combustible substance and should be kept away from heat sources . It’s also a potential allergen and can cause allergic reactions . Proper storage and handling are necessary to prevent environmental contamination .
Propriétés
IUPAC Name |
4-tert-butyl-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGOTUKAZSIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474825 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58574-05-3 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the optimal conditions for the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel as a catalyst?
A1: The research paper [] identifies the following conditions as optimal for achieving the highest efficiency in the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)








